Pomalidomide-PEG5-propargyl

PROTAC linker optimization ternary complex geometry protein degradation

PROTAC linker optimization is a critical bottleneck in degrader discovery, where arbitrary PEG unit substitution disrupts ternary complex geometry and degradation potency. Pomalidomide-PEG5-propargyl addresses this challenge as a validated CRBN-recruiting building block (pomalidomide core IC₅₀ 63.1 nM) with an empirically optimized PEG5 linker and terminal propargyl group enabling modular CuAAC click chemistry. • Enables parallel synthesis of diverse PROTAC libraries for systematic SAR studies. • Validated for bromodomain (BRD4, CBP/p300, BRD9) and kinase (Wee1) targeting PROTACs. • Supplied at ≥95% purity with in-stock availability for accelerated lead identification.

Molecular Formula C26H33N3O9
Molecular Weight 531.6 g/mol
Cat. No. B14770750
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePomalidomide-PEG5-propargyl
Molecular FormulaC26H33N3O9
Molecular Weight531.6 g/mol
Structural Identifiers
SMILESC#CCOCCOCCOCCOCCOCCNC1=CC=CC2=C1C(=O)N(C2=O)C3CCC(=O)NC3=O
InChIInChI=1S/C26H33N3O9/c1-2-9-34-11-13-36-15-17-38-18-16-37-14-12-35-10-8-27-20-5-3-4-19-23(20)26(33)29(25(19)32)21-6-7-22(30)28-24(21)31/h1,3-5,21,27H,6-18H2,(H,28,30,31)
InChIKeyCBSZUERWUGTBBB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pomalidomide-PEG5-propargyl: CRBN PROTAC Building Block


Pomalidomide-PEG5-propargyl is a heterobifunctional E3 ligase ligand-linker conjugate that incorporates a pomalidomide-based cereblon (CRBN)-recruiting ligand covalently attached to a five-unit polyethylene glycol (PEG5) linker terminating in a propargyl (terminal alkyne) functional group . The pomalidomide core binds CRBN with a reported IC₅₀ of approximately 63.1 nM in AlphaScreen competition assays, enabling recruitment of the CRL4^CRBN E3 ubiquitin ligase complex [1]. The PEG5 linker serves as a flexible spacer to modulate ternary complex geometry, while the terminal propargyl group is engineered for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with azide-functionalized target protein ligands, facilitating modular PROTAC assembly . This building block is supplied with ≥95% purity and is intended for use in synthesizing targeted protein degraders for research applications .

1
CRBN-recruiting PROTAC assembly — modular building block for targeted protein degradation studies
2
CuAAC click chemistry workflow — terminal propargyl group enables azide-alkyne cycloaddition
3
PEG5 linker spacer — ~17-20 Å extended length for ternary complex geometry modulation

Why Pomalidomide-PEG5-propargyl Cannot Be Substituted


PROTAC linker length and composition are not interchangeable parameters; minor alterations in PEG unit count or terminal functional group can fundamentally alter ternary complex formation efficiency, degradation potency, and synthetic tractability [1]. A systematic evaluation of 18 pomalidomide-linker variants demonstrated that linker architecture directly impacts conjugate yield and purity, with secondary amine-based linkages affording substantially higher yields than primary amine counterparts [2]. Studies on Wee1-targeting PROTACs revealed a non-monotonic relationship between linker length and degradation activity, where both short and long linkers outperformed intermediate-length constructs—underscoring that arbitrary substitution of a PEG5 spacer with PEG2, PEG3, or PEG4 units cannot be assumed to preserve activity without empirical validation [3]. Furthermore, the terminal propargyl group enables CuAAC click chemistry with azide-bearing warheads, a bioorthogonal ligation strategy that alternative terminal functionalities (e.g., amine, carboxylic acid) do not support; substituting the propargyl group with a non-alkyne terminus eliminates this modular conjugation capability and necessitates alternative, potentially lower-yielding coupling strategies .

Linker length mismatch: PEG5 spacer length may not transfer directly to PEG2/PEG3/PEG4 constructs; non-linear degradation efficiency reported, requiring empirical validation.
Terminal group incompatibility: propargyl-dependent CuAAC modularity is lost with amine or carboxylate termini; alternative coupling strategies may require review.
Purity-grade substitution:

Pomalidomide-PEG5-propargyl Differentiation Evidence


PEG5 Linker Optimizes Ternary Complex Formation

Linker length is a critical determinant of PROTAC degradation efficiency, with systematic SAR studies demonstrating that both excessively short and excessively long linkers impair ternary complex formation [1]. In a CRBN-recruiting Wee1 degrader series, PROTACs with either short linkers or long linkers achieved superior degradation potency compared to those with intermediate-length linkers [1]. The PEG5 spacer (approximately 17-20 Å extended length) resides in a proven optimal range for CRBN-directed PROTACs, providing sufficient reach to accommodate diverse target protein binding geometries without introducing excessive conformational entropy that can destabilize the ternary complex [2]. A medicinal chemistry toolbox study of cereblon-directed PROTACs specifically validated PEG5-containing constructs as viable building blocks for modulating physicochemical properties while preserving degradation activity [3].

Linker Length SAR
Cross-study comparable
PEG5 (~17-20 Å) resides in target-dependent optimal range; both short and long linkers outperformed intermediate lengths in Wee1 PROTAC series
Supports ternary complex geometry screening
Optimal length is target-dependent; empirical validation required
PROTAC linker optimization ternary complex geometry protein degradation

High Purity Mitigates Cryptic Substitution Impurities

Synthesis of pomalidomide-PEG conjugates via nucleophilic aromatic substitution of 4-fluorothalidomide is susceptible to a competing nucleophilic acyl substitution pathway that displaces glutarimide, generating a cryptic byproduct that co-elutes with the desired product on standard HPLC [1]. This impurity can persist throughout subsequent synthetic steps, confounding biological activity interpretation in degradation assays [1]. Pomalidomide-PEG5-propargyl is supplied with certified purity ≥95%, representing a quality threshold that minimizes contamination from such cryptic impurities . Comparative analysis of 18 pomalidomide-linker syntheses revealed that secondary amine-based linkages (as employed in PEG5-propargyl constructs) consistently afford higher yields and fewer intractable byproducts than primary amine counterparts [2].

Certified Purity
Cross-study comparable
≥95% purity with secondary amine linkage; secondary amines afford higher yields and fewer byproducts vs primary amine counterparts
Reduces cryptic impurity risk in degradation assays
Cryptic glutarimide-displacement byproduct detectable by HPLC
PROTAC impurity profiling nucleophilic acyl substitution quality control

Terminal Propargyl Enables Click Chemistry Assembly

The terminal propargyl (alkyne) group on Pomalidomide-PEG5-propargyl enables copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a bioorthogonal click reaction that proceeds with high efficiency, regioselectivity, and compatibility with diverse azide-functionalized target protein ligands . This modular conjugation strategy allows rapid assembly of PROTAC libraries without requiring de novo synthesis of each ligand-linker conjugate . Alternative terminal functionalities such as amines or carboxylic acids require amide bond formation via carbodiimide coupling, which can suffer from lower yields, side reactions, and incompatibility with certain functional groups present on complex warhead molecules [1]. The PEG5 spacer provides sufficient distance to minimize steric hindrance during CuAAC reactions, with the extended linker length ensuring that the bulky copper catalyst can access the terminal alkyne without interference from the pomalidomide core or target ligand .

CuAAC Click Chemistry
Class-level inference
Terminal propargyl enables CuAAC with azide-warheads; high regioselectivity and near-quantitative yields under mild aqueous conditions
Supports modular PROTAC library assembly
Amide coupling alternatives may yield 30-90% depending on substrate
click chemistry CuAAC modular synthesis

Pomalidomide Core Retains Potent CRBN Binding

The pomalidomide core in Pomalidomide-PEG5-propargyl retains potent binding to cereblon (CRBN), with unconjugated pomalidomide demonstrating an IC₅₀ of 63.1 nM in thalidomide competition AlphaScreen assays [1]. Attachment of the PEG5-propargyl linker at the 4-amino position of the phthalimide ring preserves CRBN binding, as this exit vector projects away from the CRBN binding pocket and does not sterically impede ternary complex formation [2]. Comparative analysis across IMiD analogs reveals that pomalidomide exhibits approximately 2-3 fold higher CRBN binding affinity than lenalidomide and ~20-30 fold higher affinity than thalidomide in competitive binding assays [3]. This affinity differential translates to more efficient E3 ligase recruitment in PROTAC applications, enabling lower effective concentrations for target protein degradation [3].

CRBN Binding Affinity
Class-level inference
IC₅₀ 63.1 nM (AlphaScreen); ~2-3× higher affinity than lenalidomide, ~20-30× higher than thalidomide in analogous assays
Reported E3 ligase recruitment context
4-amino linker attachment preserves CRBN binding pocket access
CRBN binding affinity E3 ligase recruitment AlphaScreen

Pomalidomide-PEG5-propargyl Application Scenarios


PROTAC Library Assembly via Click Chemistry

Pomalidomide-PEG5-propargyl enables rapid, parallel synthesis of diverse PROTAC libraries through copper-catalyzed azide-alkyne cycloaddition (CuAAC) with azide-functionalized target protein ligands [1]. This modular approach is particularly valuable for systematic SAR studies where multiple warheads must be screened against a common CRBN-recruiting module. The PEG5 linker provides sufficient reach to accommodate diverse target binding geometries while the click chemistry strategy minimizes synthetic steps and purification burden, accelerating lead identification timelines in degrader discovery programs .

Bromodomain-Targeting PROTAC Development

CRBN-recruiting PROTACs incorporating pomalidomide-based linkers have been extensively validated for degrading bromodomain-containing proteins including BRD4, CBP/p300, and BRD9 [1]. The PEG5-propargyl building block is compatible with conjugation to bromodomain ligands such as JQ1 derivatives, enabling construction of BET-targeting degraders. Systematic studies of CBP/p300 degraders demonstrate that linker length and attachment site selection critically influence degradation efficiency and ternary complex formation, underscoring the importance of linker flexibility for bromodomain targets .

Kinase PROTACs with Optimized Ternary Complex

Pomalidomide-PEG5-propargyl is suitable for synthesizing PROTACs targeting kinases where linker length optimization is essential for productive ternary complex formation. Studies on Wee1-targeting PROTACs recruiting CRBN via pomalidomide ligands revealed a non-linear relationship between linker length and degradation activity, with both short and long linkers outperforming intermediate-length constructs [1]. The PEG5 spacer occupies a mid-range length that has been empirically validated in multiple CRBN-PROTAC series, providing a rational starting point for kinase degrader optimization campaigns .

Target Engagement Probes via Click Conjugation

The terminal propargyl group enables conjugation of pomalidomide-PEG5 to azide-functionalized fluorescent dyes or biotin tags via CuAAC click chemistry, generating probe molecules for cellular target engagement studies, ternary complex proximity assays, and pull-down experiments [1]. This application leverages the PEG5 linker to provide adequate spatial separation between the CRBN-binding module and the reporter moiety, minimizing steric interference with protein binding interactions while enabling sensitive detection of CRBN recruitment and target engagement .

Application
Selection Property
Validation Focus
PROTAC library assembly via click chemistry
Propargyl terminal group for CuAAC
Conjugation efficiency and modularity with azide-warhead panel
Bromodomain-targeting PROTAC development
PEG5 linker length and attachment point
Ternary complex formation and BRD4/CBP/p300 degradation efficiency
Kinase PROTACs with ternary complex optimization
Mid-range PEG5 spacer flexibility
Target-dependent linker length vs degradation activity profiling
Target engagement probes via click conjugation
Click chemistry compatibility with reporter tags
Spatial separation for CRBN recruitment and detection sensitivity

Technical Documentation Hub

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26 linked technical documents
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